

Technical Guide: Ethyl Quinoline-2-carboxylate (CAS 4491-33-2)

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Compound of Interest

Compound Name: Ethyl quinoline-2-carboxylate

Cat. No.: B1330848

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl quinoline-2-carboxylate** (CAS 4491-33-2), a key building block in medicinal chemistry and materials science. This document outlines its chemical and physical specifications, provides detailed experimental protocols for its synthesis, and visualizes a common synthetic workflow.

Core Specifications

Ethyl quinoline-2-carboxylate is a specialty chemical with the molecular formula $C_{12}H_{11}NO_2$.^{[1][2][3][4][5]} Its molecular weight is 201.22 g/mol.^{[1][2][4][5]} The compound is also known by other names, including ethyl quinaldate and 2-quinolinecarboxylic acid ethyl ester.^[1]

Chemical Identifiers

Identifier	Value
CAS Number	4491-33-2
Molecular Formula	C12H11NO2[1][2][3][4]
Molecular Weight	201.22 g/mol [1][2][4][5]
IUPAC Name	ethyl quinoline-2-carboxylate[5]
InChI	InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3[5]
InChIKey	PWOYTBYNBYNZCO-UHFFFAOYSA-N[5]
SMILES	CCOC(=O)C1=NC2=CC=CC=C2C=C1[2][5][6]

Physicochemical Properties

Property	Value
Purity	>97% to 98%[2][3]
Appearance	Not explicitly stated, but implied to be a solid at room temperature.
Boiling Point	348°C at 760 mmHg[4][7]
Density	1.241 g/cm ³ [7]
Flash Point	164.3°C[7]
Vapor Pressure	1.95E-05 mmHg at 25°C[7]
Storage	Sealed in a dry place, 2-8°C[6]

Experimental Protocols

Quinoline-2-carboxylates are valuable scaffolds in drug discovery, exhibiting a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[8] Several synthetic routes to these compounds have been developed. Below are detailed protocols for two common one-pot synthesis methods.

Method 1: BEMP-Catalyzed Synthesis from β -Nitroacrylates and 2-Aminobenzaldehydes

This method utilizes a heterogeneous base catalyst for an efficient, one-pot synthesis.^{[8][9]} The process involves a domino aza-Michael addition/intramolecular Henry reaction, followed by water and nitrous acid elimination to form the aromatic quinoline core.^[8]

Materials:

- Substituted 2-aminobenzaldehyde (1.0 equiv)
- Substituted β -nitroacrylate (1.0 equiv)
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polymer support (catalyst)^[8]
- Acetonitrile (solvent)^[8]

Procedure:

- To a reaction vessel, add the 2-aminobenzaldehyde and the β -nitroacrylate in acetonitrile.^[8]
- Stir the mixture at room temperature to allow for the initial domino reaction to proceed.^[8]
- Add the BEMP catalyst to the reaction mixture.^[8]
- Continue stirring at room temperature to facilitate the aromatization step.^[8]
- Upon completion (monitored by TLC or LC-MS), the solid-supported catalyst is removed by filtration.^[8]
- The filtrate is concentrated under reduced pressure.^[8]
- The crude product is purified by column chromatography on silica gel to afford the desired quinoline-2-carboxylate.^[8]

Method 2: Copper-Catalyzed Tandem Synthesis from Anilines, Ethyl Glyoxylate, and Alkynes

This one-pot, three-component reaction employs a copper catalyst to facilitate a tandem sequence of intermolecular addition of an alkyne to an in-situ formed imine, followed by an intramolecular ring closure.^[8]^[10]

Materials:

- Substituted aniline (1.0 equiv)
- Ethyl glyoxylate (in toluene, 1.0 equiv)
- Substituted alkyne (1.2 equiv)
- Copper(II) triflate ($\text{Cu}(\text{OTf})_2$) (20 mol%)^[8]
- Dichloromethane (CH_2Cl_2) (solvent)^[8]

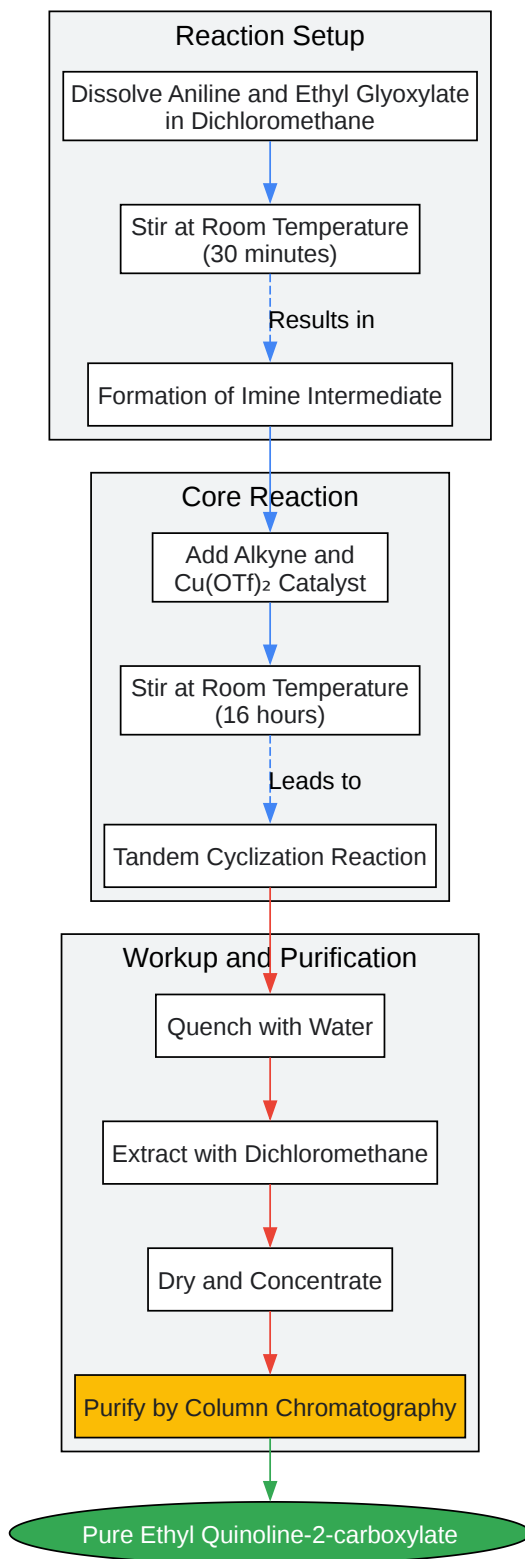
Procedure:

- In a reaction flask, dissolve the aniline and ethyl glyoxylate in dichloromethane.^[8]
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.^[8]
- Add the alkyne and copper(II) triflate catalyst to the reaction mixture.^[8]
- Stir the reaction at room temperature for 16 hours.^[8]
- After the reaction is complete, quench with water and extract the product with dichloromethane.^[8]
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.^[8]
- The residue is purified by flash column chromatography to yield the pure quinoline-2-carboxylate.^[8]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the described synthetic methods.

Workflow for Copper-Catalyzed Synthesis of Ethyl Quinoline-2-carboxylate

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